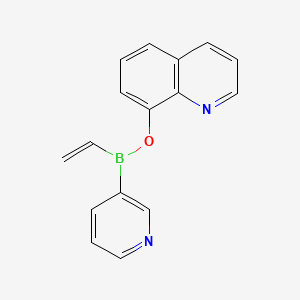
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester: is a boronic ester compound that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester typically involves the reaction of boronic acids with alcohols or phenols under specific conditions. One common method is the condensation reaction between boronic acid and the corresponding alcohol or phenol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the ester into different boron-containing species.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates or other reduced boron species .
Wissenschaftliche Forschungsanwendungen
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with diols and other Lewis bases, which allows it to participate in various chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and biological research.
Methylboronic acid: Known for its applications in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Utilized in the synthesis of polymers and other advanced materials.
Uniqueness: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester is unique due to its specific structural features, which confer distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with various substrates makes it a valuable tool in both synthetic and biological applications .
Eigenschaften
CAS-Nummer |
873101-82-7 |
|---|---|
Molekularformel |
C16H13BN2O |
Molekulargewicht |
260.1 g/mol |
IUPAC-Name |
ethenyl-pyridin-3-yl-quinolin-8-yloxyborane |
InChI |
InChI=1S/C16H13BN2O/c1-2-17(14-8-5-10-18-12-14)20-15-9-3-6-13-7-4-11-19-16(13)15/h2-12H,1H2 |
InChI-Schlüssel |
OJRWODKWIZUETD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C)(C1=CN=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


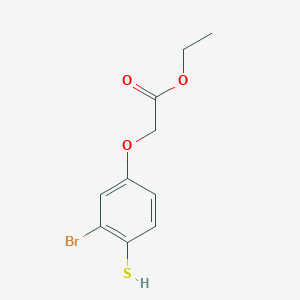


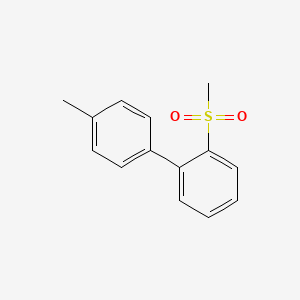
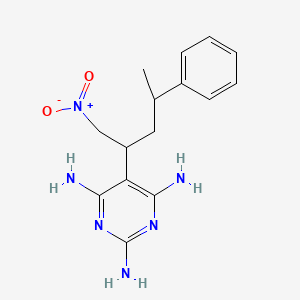
![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
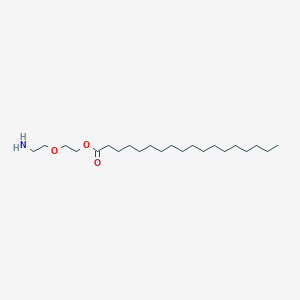

![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
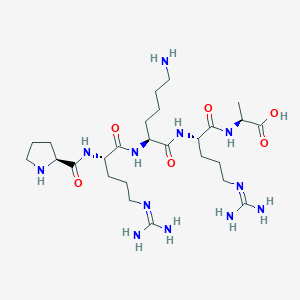
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
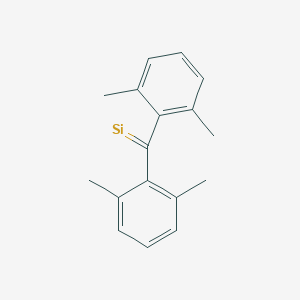
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
